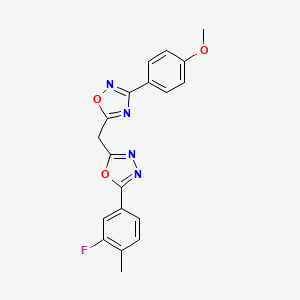
5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15FN4O3 and its molecular weight is 366.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a novel derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known to exhibit a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound by reviewing relevant literature, summarizing findings from case studies, and presenting data tables that highlight its efficacy.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C17H16FN4O3
- Molecular Weight: 342.33 g/mol
- CAS Number: 1016492-00-4
The compound consists of two oxadiazole moieties linked through a methylene bridge to a phenyl group substituted with a methoxy group. The presence of fluorine and methoxy substituents enhances its biological activity by modulating electronic properties and steric hindrance.
Research indicates that oxadiazole derivatives interact with various biological targets, including enzymes and nucleic acids. The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymes: Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Interaction with Nucleic Acids: Some derivatives have been shown to bind selectively to DNA and RNA, disrupting essential cellular processes .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell growth .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Inhibition of HDAC |
| MCF7 (Breast) | 8.0 | Disruption of telomerase activity |
| A549 (Lung) | 10.0 | Induction of apoptosis |
Antimicrobial Activity
Oxadiazole derivatives also show promise as antimicrobial agents:
- A recent study reported that certain oxadiazole compounds demonstrated potent antibacterial activity against Gram-positive bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing tumor xenografts treated with the compound showed reduced tumor size compared to controls. The treatment led to a significant increase in survival rates, indicating its potential as an effective anticancer therapy .
- Pharmacokinetics : The pharmacokinetic profile revealed that the compound has a favorable absorption rate with a half-life suitable for therapeutic applications. It was found to be stable in liver microsomes, suggesting good metabolic stability .
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3/c1-11-3-4-13(9-15(11)20)19-23-22-17(26-19)10-16-21-18(24-27-16)12-5-7-14(25-2)8-6-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBHNFXVGZSVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














